molecular formula C21H24FN3O5S B2860012 N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 869071-76-1

N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2860012
CAS No.: 869071-76-1
M. Wt: 449.5
InChI Key: RGMJFMOULNMUIN-UHFFFAOYSA-N
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Description

N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide: is a complex organic compound that features a unique combination of functional groups, including a fluorobenzenesulfonyl group, an oxazinan ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the oxazinan ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethanediamide Backbone: The final step involves the coupling of the sulfonylated oxazinan intermediate with 2-phenylethylamine and ethanediamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazinan ring and the phenylethyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Scientific Research Applications

N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorobenzenesulfonyl group and the oxazinan ring can influence its binding affinity and specificity, affecting the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide
  • N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide
  • N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide

Uniqueness: : The presence of the fluorine atom in N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to its chloro, bromo, and methyl analogs. This can lead to differences in biological activity and material properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c22-17-7-9-18(10-8-17)31(28,29)25-13-4-14-30-19(25)15-24-21(27)20(26)23-12-11-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMJFMOULNMUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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